molecular formula C13H13ClF3NO4 B171286 Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate CAS No. 172527-71-8

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

Cat. No. B171286
M. Wt: 339.69 g/mol
InChI Key: VRPNAVYQHJYROG-UHFFFAOYSA-N
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Patent
US06821992B1

Procedure details

To a suspension of 60% sodium hydride in mineral oil (5.28 g) in dry dimethylformamide (50 ml) at 0° C. was added a solution of diethyl malonate (10 ml) in dry dimethylformamide (25 ml) and the mixture was stirred for 30 minutes. A solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (9.8 ml) in dry dimethylformamide (10 ml) was added dropwise and the mixture warmed with stirring to 22° C. over 18 hours. Acetic acid (7.5 ml) in diethyl ether (20 ml) was added dropwise and the mixture was stirred until hydrogen evolution had ceased. The mixture was diluted with diethyl ether (600 ml) and then water washed (3×200 ml). The organic extract was dried (MgSO4) and evaporated onto flash silica. Chromatography over silica eluting with 0-20% diethyl ether in light petroleum (b.p. 40-60° C.) gave the title compound. 1H N.M.R. (CDCl3) δ(ppm) 1.28 (6H, t, 2×CH3CH2), 4.30 (4H, q, 2×CH2CH3), 5.24 (1H, s, CH(CO2Et)2), 7.96 (1H, s, py-H), 8.74 (1H, s, py-H).
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
5.28 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
9.8 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Cl[C:15]1[C:20]([Cl:21])=[CH:19][C:18]([C:22]([F:25])([F:24])[F:23])=[CH:17][N:16]=1.[H][H]>CN(C)C=O.C(OCC)C.C(O)(=O)C>[Cl:21][C:20]1[C:15]([CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10])=[N:16][CH:17]=[C:18]([C:22]([F:24])([F:23])[F:25])[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
5.28 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
9.8 mL
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed
STIRRING
Type
STIRRING
Details
with stirring to 22° C. over 18 hours
Duration
18 h
WASH
Type
WASH
Details
water washed (3×200 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated onto flash silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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